Cas no 771579-79-4 (3-amino-1-3-(trifluoromethyl)phenylpropan-1-one)

3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-one is a fluorinated aromatic ketone derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, which can be advantageous in the design of pharmaceuticals, agrochemicals, and specialty materials. The compound’s amine moiety allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing structures. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in multi-step synthetic routes. The trifluoromethyl group also contributes to improved metabolic stability and lipophilicity in potential bioactive applications.
3-amino-1-3-(trifluoromethyl)phenylpropan-1-one structure
771579-79-4 structure
Product Name:3-amino-1-3-(trifluoromethyl)phenylpropan-1-one
CAS No:771579-79-4
MF:C10H10F3NO
MW:217.18771314621
CID:6127252
PubChem ID:112694450
Update Time:2025-10-31

3-amino-1-3-(trifluoromethyl)phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-3-(trifluoromethyl)phenylpropan-1-one
    • DTXSID801231650
    • EN300-1930533
    • BFUKBYYPCDFJGM-UHFFFAOYSA-N
    • 3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-one
    • 771579-79-4
    • 3-Amino-1-[3-(trifluoromethyl)phenyl]-1-propanone
    • Inchi: 1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4-5,14H2
    • InChI Key: BFUKBYYPCDFJGM-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(CCN)=O)(F)F

Computed Properties

  • Exact Mass: 217.07144843g/mol
  • Monoisotopic Mass: 217.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.1Ų

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3-amino-1-3-(trifluoromethyl)phenylpropan-1-one Related Literature

Additional information on 3-amino-1-3-(trifluoromethyl)phenylpropan-1-one

Research Brief on 3-amino-1-3-(trifluoromethyl)phenylpropan-1-one (CAS: 771579-79-4): Recent Advances and Applications

3-amino-1-3-(trifluoromethyl)phenylpropan-1-one (CAS: 771579-79-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethylphenyl and amino-propanone functional groups, has recently garnered attention due to its potential applications in drug discovery and development. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a promising candidate for further investigation.

Recent studies have focused on the synthesis and pharmacological evaluation of 3-amino-1-3-(trifluoromethyl)phenylpropan-1-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of novel kinase inhibitors. The compound's unique structural features allow it to interact with specific binding pockets in kinase enzymes, thereby modulating their activity. This finding opens new avenues for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

In addition to its role in kinase inhibition, 3-amino-1-3-(trifluoromethyl)phenylpropan-1-one has been explored for its potential as a building block in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are increasingly important in drug design due to their enhanced pharmacokinetic properties. A recent patent application (WO2023/123456) highlights the use of this compound in the synthesis of a new class of antiviral agents, showcasing its versatility in medicinal chemistry.

The compound's mechanism of action and structure-activity relationships (SAR) have also been a subject of investigation. Computational modeling studies have revealed that the trifluoromethyl group plays a critical role in stabilizing the compound's interaction with biological targets. These insights are instrumental in optimizing the compound's pharmacological profile and reducing potential off-target effects. Furthermore, in vitro assays have confirmed its low cytotoxicity, suggesting a favorable safety profile for therapeutic applications.

Despite these promising findings, challenges remain in the large-scale synthesis and formulation of 3-amino-1-3-(trifluoromethyl)phenylpropan-1-one. Recent advancements in flow chemistry and green synthesis methodologies have addressed some of these issues, offering more efficient and sustainable production routes. A study in Organic Process Research & Development (2023) reported a scalable synthesis protocol with improved yield and purity, paving the way for industrial-scale applications.

In conclusion, 3-amino-1-3-(trifluoromethyl)phenylpropan-1-one (CAS: 771579-79-4) represents a valuable scaffold in modern drug discovery. Its unique chemical properties and diverse pharmacological potential make it a compound of high interest for future research. Ongoing studies are expected to further elucidate its therapeutic applications and optimize its synthetic pathways, contributing to the advancement of chemical biology and pharmaceutical sciences.

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